molecular formula C12H12F2O B2778317 [3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287322-50-1

[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2778317
CAS No.: 2287322-50-1
M. Wt: 210.224
InChI Key: QZFICILHCRISNX-UHFFFAOYSA-N
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Description

The compound [3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol is similar in structure. It has a molecular weight of 166.14 and is a light yellow solid . Its IUPAC name is (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol .


Molecular Structure Analysis

The InChI code for [3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol is 1S/C7H9F3O/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2 .


Physical and Chemical Properties Analysis

The compound [3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol has a molecular weight of 166.14 . It is a light yellow solid and should be stored at 0-8°C .

Safety and Hazards

The safety information for [3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor .

Properties

IUPAC Name

[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-9-2-1-8(3-10(9)14)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFICILHCRISNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=C(C=C3)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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